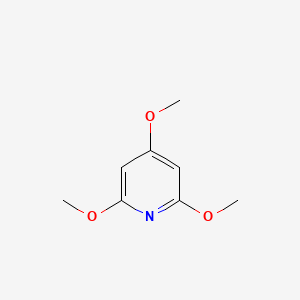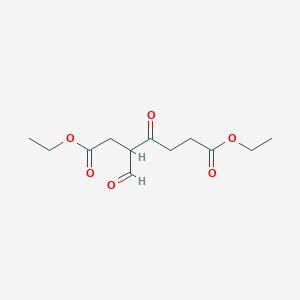![molecular formula C14H10Br2O2 B1365755 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde CAS No. 588676-83-9](/img/structure/B1365755.png)
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde, also known as 5-Bromo-2-benzyloxybenzaldehyde, is a highly versatile and widely used chemical compound in the scientific community. It is a colorless solid that is insoluble in water and has a melting point of 194-195°C. It is used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound has been extensively studied in the past and has been used in many research studies due to its interesting properties and potential applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base to form the desired product.
Starting Materials
5-bromo-2-hydroxybenzaldehyde, 3-bromobenzyl bromide, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde and base in a suitable solvent (e.g. DMF, DMSO), Step 2: Add 3-bromobenzyl bromide to the reaction mixture and stir at room temperature for several hours, Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate), Step 4: Purify the product by column chromatography or recrystallization
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde has been widely used in the scientific community due to its interesting properties and potential applications. It has been used in the synthesis of various compounds such as polybrominated diphenyl ethers, heterocyclic compounds, and polybrominated biphenyls. It has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. Furthermore, this compound has been used in the study of enzyme inhibition, as well as in the study of the mechanism of action of various drugs and chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde is not yet fully understood. However, it is believed to act as a reversible inhibitor of various enzymes, such as cytochrome P450 and tyrosine kinase. It is also believed to act as a competitive inhibitor of various enzymes, such as proteases and phosphatases. Furthermore, this compound has been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals.
Biochemische Und Physiologische Effekte
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the formation of free radicals. Furthermore, studies have also suggested that this compound has the potential to inhibit the activity of certain enzymes, such as cytochrome P450 and tyrosine kinase. In addition, this compound has also been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde has several advantages and limitations for lab experiments. One of the main advantages of this compound is that it is highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments. Furthermore, it is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, this compound is also relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde are still being explored. One of the main areas of research is the study of its potential to act as an inhibitor of various enzymes, such as cytochrome P450 and tyrosine kinase. Furthermore, this compound has also been studied for its potential to act as an antioxidant and to inhibit the formation of free radicals. Additionally, this compound has also been studied for its potential to inhibit the growth of certain types of bacteria and fungi. Finally, further research is needed to explore the potential applications of this compound in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials.
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPULNJUGYNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247541 | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde | |
CAS RN |
588676-83-9 | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588676-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3-bromophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




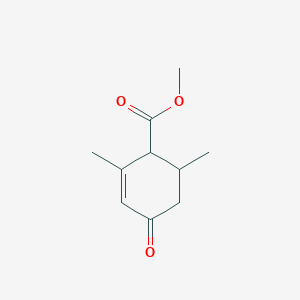


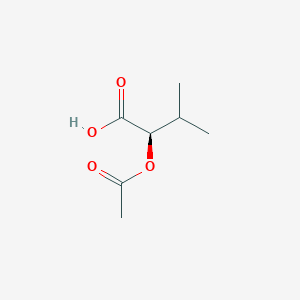
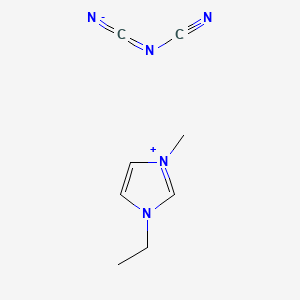


![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
